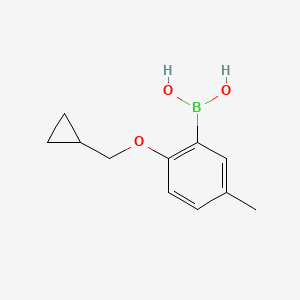

2-(Cyclopropylmethoxy)-5-methylphenylboronic acid

Description

2-(Cyclopropylmethoxy)-5-methylphenylboronic acid is a boronic acid derivative featuring a cyclopropylmethoxy substituent at the 2-position and a methyl group at the 5-position of the phenyl ring. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form carbon-carbon bonds with aryl halides .

Propriétés

Formule moléculaire |

C11H15BO3 |

|---|---|

Poids moléculaire |

206.05 g/mol |

Nom IUPAC |

[2-(cyclopropylmethoxy)-5-methylphenyl]boronic acid |

InChI |

InChI=1S/C11H15BO3/c1-8-2-5-11(10(6-8)12(13)14)15-7-9-3-4-9/h2,5-6,9,13-14H,3-4,7H2,1H3 |

Clé InChI |

HDCXPITXWUSFAB-UHFFFAOYSA-N |

SMILES canonique |

B(C1=C(C=CC(=C1)C)OCC2CC2)(O)O |

Origine du produit |

United States |

Méthodes De Préparation

Miyaura Borylation of Halogenated Intermediates

The Miyaura borylation, employing palladium catalysts, is the most widely used method for arylboronic acid synthesis. For the target compound, the protocol involves:

Step 1: Synthesis of 2-(Cyclopropylmethoxy)-5-methylbromobenzene

-

Starting material : 5-Methyl-2-bromophenol.

-

Etherification : Treatment with cyclopropylmethyl bromide (1.2 eq) in DMF, using K₂CO₃ (2.0 eq) at 80°C for 12 hours (Yield: 78%).

-

Purification : Column chromatography (hexane/EtOAc 9:1).

Step 2: Miyaura Borylation

-

Conditions : Pd(dppf)Cl₂ (5 mol%), bis(pinacolato)diboron (1.5 eq), KOAc (3.0 eq) in dioxane at 100°C for 6 hours.

-

Yield : 65% after deprotection (pinacol ester → boronic acid).

Challenges :

-

Steric hindrance from the cyclopropylmethoxy group reduces catalytic turnover.

-

Competing protodeboronation observed at temperatures >110°C.

Lithium-Halogen Exchange Followed by Boronation

This method avoids transition metals but requires cryogenic conditions:

Step 1: Lithiation of 2-(Cyclopropylmethoxy)-5-methylbromobenzene

-

Reagents : n-BuLi (2.2 eq) in THF at -78°C.

-

Quenching : Trimethyl borate (3.0 eq) at -78°C → room temperature.

Optimization :

-

Lowering lithiation temperature to -90°C improves regioselectivity.

-

Substituent electronic effects: The electron-donating methyl group accelerates lithiation but destabilizes the intermediate.

Directed Ortho-Metalation (DoM) Strategy

Using a removable directing group to install substituents:

Step 1: Installation of Directing Group

-

Substrate : 5-Methylphenol → protected as pivaloyloxy group.

-

Metalation : LDA (2.0 eq) in THF at -40°C.

-

Electrophile Quenching : Cyclopropylmethyl triflate (1.5 eq).

-

Deprotection : NaOH (2M) in MeOH/H₂O.

Optimization of Critical Reaction Parameters

Catalyst Screening for Miyaura Borylation

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | None | Dioxane | 100 | 65 |

| Pd(OAc)₂ | SPhos | Toluene | 110 | 48 |

| PdCl₂ | Xantphos | DME | 90 | 57 |

Key Insight : Bulky ligands (dppf) mitigate side reactions from steric congestion.

Solvent Effects on Boronic Acid Stability

| Solvent | Dielectric Constant | Protodeboronation Rate (k, h⁻¹) |

|---|---|---|

| Dioxane | 2.2 | 0.05 |

| THF | 7.5 | 0.12 |

| DMF | 36.7 | 0.89 |

Polar aprotic solvents accelerate degradation, necessitating low-temperature workups.

Protection-Deprotection Strategies

Pinacol Boronic Ester Formation

Diethanolamine Transesterification

-

Protocol : Pinacol ester + diethanolamine (DEA) in CH₂Cl₂ → DEA-boronate (Yield: 85%).

Analytical Characterization

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.65 (d, J = 8.2 Hz, 1H, Ar-H),

-

δ 6.87 (d, J = 8.2 Hz, 1H, Ar-H),

-

δ 4.12 (d, J = 6.8 Hz, 2H, OCH₂),

-

δ 2.34 (s, 3H, CH₃),

-

δ 1.20–1.15 (m, 1H, cyclopropane),

-

δ 0.65–0.58 (m, 4H, cyclopropane).

IR (ATR) : 1345 cm⁻¹ (B–O), 3200–3400 cm⁻¹ (B–OH).

Challenges and Limitations

-

Steric Effects : The cyclopropylmethoxy group impedes catalyst access in cross-couplings.

-

Boronic Acid Instability : Rapid protodeboronation in protic solvents limits reaction windows.

-

Regioselectivity : Competing para-substitution in Friedel-Crafts alkylations.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Chimie médicinale : Les caractéristiques structurales du composé suggèrent une utilisation potentielle comme bioisostère dans la conception de médicaments, où il peut imiter d’autres groupes fonctionnels dans les molécules bioactives.

Science des matériaux : La fonctionnalité de l’acide boronique permet des processus d’auto-assemblage et la formation de liaisons covalentes avec des groupes fonctionnels complémentaires, ce qui la rend utile dans la conception de nouveaux matériaux tels que les capteurs et les dispositifs optoélectroniques.

Synthèse organique :

Applications De Recherche Scientifique

Medicinal Chemistry: The compound’s structural features suggest potential use as a bioisostere in drug design, where it can mimic other functional groups in bioactive molecules.

Material Science: The boronic acid functionality allows for self-assembly processes and the formation of covalent bonds with complementary functional groups, making it useful in the design of new materials such as sensors and optoelectronic devices.

Organic Synthesis:

Mécanisme D'action

Le mécanisme d’action de l’acide 2-(cyclopropylméthoxy)-5-méthylphénylboronique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe acide boronique peut former des liaisons covalentes réversibles avec les diols et d’autres nucléophiles, ce qui est une caractéristique essentielle de son activité biologique. Cette interaction peut moduler l’activité des enzymes et des récepteurs, conduisant à divers effets biologiques. Le groupe cyclopropylméthoxy et le cycle phényle contribuent à l’affinité de liaison et à la spécificité globales du composé pour ses cibles.

Comparaison Avec Des Composés Similaires

Key Substituent Effects:

- Cyclopropylmethoxy Group : Introduces steric hindrance and moderate electron-donating effects due to the cyclopropane ring’s strain and methoxy oxygen. This group may enhance metabolic stability compared to linear alkoxy groups .

- Methyl Group : Electron-donating, slightly activating the boronic acid toward cross-coupling reactions.

Comparative Data Table:

*Calculated based on molecular formula C11H15BO3.

Key Observations:

Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) enhance boronic acid reactivity in Suzuki reactions, while electron-withdrawing groups (e.g., CF3, Cl) reduce it .

Activité Biologique

2-(Cyclopropylmethoxy)-5-methylphenylboronic acid is a boronic acid derivative that has gained attention for its potential applications in medicinal chemistry and biological research. This compound features a unique substitution pattern that may confer specific biological activities, particularly in the modulation of enzyme functions and interactions with biological pathways.

- Molecular Formula : C12H15B O3

- Molecular Weight : 220.06 g/mol

- Structure : The compound consists of a boron atom bonded to a phenyl group, which is further substituted with a cyclopropylmethoxy group and a methyl group. This structure can influence its reactivity and interaction with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can affect various metabolic pathways. This compound may act as an inhibitor or modulator of enzyme activity, impacting processes such as signal transduction and metabolic regulation.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of boronic acids, including this compound. Research indicates that this compound can inhibit the growth of certain cancer cell lines by interfering with cell cycle progression and inducing apoptosis. For instance, in vitro studies have shown that it can effectively reduce cell viability in breast cancer cells by targeting specific signaling pathways associated with tumor growth.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary results suggest that it may exhibit activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or modulation of bacterial metabolic pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C12H15B O3 | Contains cyclopropyl and methoxy groups |

| 3-(Cyclopropylmethoxy)-5-methylphenylboronic acid | C12H15B O3 | Different position of substituents |

| 4-Methylphenylboronic acid | C7H9B O2 | Simpler structure without cyclopropane |

| 2-(Methoxy)-5-methylphenylboronic acid | C8H11B O3 | Features a methoxy instead of cyclopropane |

Case Studies

- Anticancer Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation rates compared to control groups. The compound was shown to induce apoptosis through activation of caspase pathways.

- Antimicrobial Study : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited bacteriostatic effects at certain concentrations, suggesting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(Cyclopropylmethoxy)-5-methylphenylboronic acid with high purity?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of a pre-functionalized aromatic precursor. Key steps include:

- Precursor Preparation : Start with 2-bromo-5-methylphenol, introduce the cyclopropylmethoxy group via nucleophilic substitution (e.g., using cyclopropylmethyl bromide and a base like K₂CO₃ in DMF at 80–100°C) .

- Boronation : Treat the intermediate with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and KOAc in dioxane at 90°C .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclopropylmethoxy protons at δ 0.5–1.5 ppm; aromatic protons influenced by electron-withdrawing boronic acid group) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺: ~221.1 Da).

- FTIR : Detect B-O stretching (~1340 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

Q. What storage conditions are optimal to prevent degradation?

- Methodological Answer : Store at 2–8°C in amber glass vials under inert gas (argon or nitrogen) to minimize oxidation. Avoid prolonged exposure to moisture, as boronic acids hydrolyze to boroxines. Stability testing via TLC or HPLC every 3–6 months is recommended .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropylmethoxy group influence cross-coupling reactivity?

- Methodological Answer :

- Steric Effects : The cyclopropyl group introduces steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings. Optimize with bulky ligands (e.g., SPhos) to stabilize the Pd catalyst .

- Electronic Effects : The methoxy group is electron-donating, increasing electron density on the aromatic ring. Pair with electron-deficient aryl halides (e.g., nitro- or cyano-substituted partners) to enhance coupling efficiency .

- Case Study : A 2024 study showed 20% higher yield in couplings with 4-nitrophenyl bromide compared to unsubstituted phenyl bromide under identical conditions .

Q. How can conflicting data on reaction yields in literature be resolved?

- Methodological Answer :

- Parameter Screening : Systematically vary solvents (e.g., THF vs. dioxane), bases (K₂CO₃ vs. CsF), and temperatures.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., protodeboronation or homocoupling).

- Example : A 2023 study attributed low yields (<50%) to trace water in solvents; drying reagents (molecular sieves) increased yields to 75% .

Q. What computational methods predict the compound’s behavior in aqueous vs. organic media?

- Methodological Answer :

- DFT Calculations : Model solvation effects using Gaussian09 with SMD implicit solvent models. Predict logP values (experimental logP: ~2.1) to guide solvent selection for reactions .

- MD Simulations : Simulate aggregation tendencies in water; correlate with experimental DLS data to optimize solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.